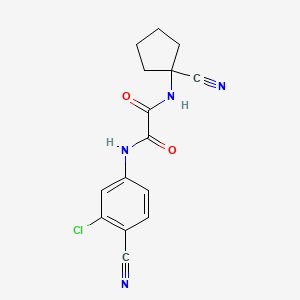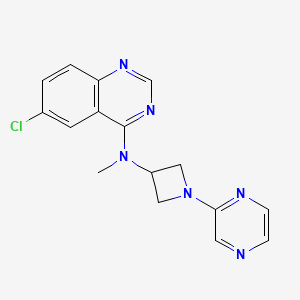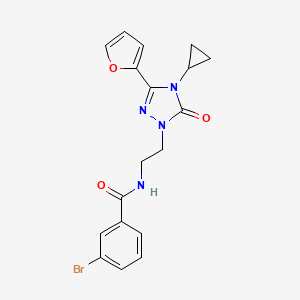![molecular formula C19H14F3N3O2 B2618710 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 898132-80-4](/img/structure/B2618710.png)
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is a chemical compound with potential applications in scientific research. This compound is known for its unique chemical structure and potential therapeutic properties. In
Scientific Research Applications
Cancer Research
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide: has shown potential as a c-Met kinase inhibitor . c-Met kinase is implicated in various cancers, including lung, breast, and gastric cancers. Inhibiting this kinase can prevent cancer cell proliferation and metastasis. Studies have demonstrated that derivatives of this compound exhibit significant anti-tumor activity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) .
Pharmaceutical Development
This compound is also valuable in the development of new pharmaceuticals due to its trifluoromethyl group . The trifluoromethyl group enhances the metabolic stability and bioavailability of drugs. It is used in the synthesis of various pharmaceutical agents, improving their efficacy and safety profiles. This makes it a crucial component in the design of new therapeutic agents for a range of diseases .
Agrochemical Applications
In the field of agrochemicals, trifluoromethylpyridines are used extensively for crop protection. The compound’s derivatives are effective in controlling pests and diseases in crops. They are incorporated into pesticides and herbicides, providing robust protection against a wide range of agricultural pests. This application is critical for enhancing crop yield and ensuring food security .
Material Science
The unique chemical properties of 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide make it useful in material science. It can be used in the synthesis of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation. These materials are essential in various industrial applications, including the manufacture of high-performance polymers and coatings .
Biochemical Research
In biochemical research, this compound is used as a probe to study enzyme activities and protein interactions. Its ability to inhibit specific enzymes makes it a valuable tool for understanding biochemical pathways and mechanisms. This application is crucial for the development of new diagnostic methods and therapeutic strategies .
Veterinary Medicine
The compound’s derivatives are also used in veterinary medicine. They are incorporated into drugs that treat various animal diseases, enhancing the health and productivity of livestock. This application is vital for the veterinary pharmaceutical industry, ensuring the well-being of animals and the safety of animal-derived food products .
Environmental Science
In environmental science, 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is used in the development of environmentally friendly pesticides . These pesticides are designed to be effective against pests while minimizing their impact on non-target species and the environment. This application supports sustainable agricultural practices and environmental conservation .
Chemical Synthesis
Finally, this compound is valuable in chemical synthesis. It serves as an intermediate in the synthesis of various complex organic molecules. Its unique structure allows for the creation of new compounds with desirable properties, facilitating advancements in organic chemistry and the development of new chemical processes .
properties
IUPAC Name |
2-(6-oxo-3-phenylpyridazin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O2/c20-19(21,22)14-8-4-5-9-16(14)23-17(26)12-25-18(27)11-10-15(24-25)13-6-2-1-3-7-13/h1-11H,12H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHNOEQYTGVUCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2618633.png)

![3-[2-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-2-oxoethyl]-6,7-dimethyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2618636.png)


![Hexahydro-2H-isothiazolo[2,3-a]pyrazine 1,1-dioxide 2,2,2-trifluoroacetate](/img/structure/B2618641.png)
![N-[2-(4-Methylphenyl)-1-pyridin-2-ylethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2618643.png)


![(3S)-1-Benzyl-6-(4-methylphenyl)sulfonyl-1,6-diazaspiro[3.3]heptan-3-ol](/img/structure/B2618649.png)
